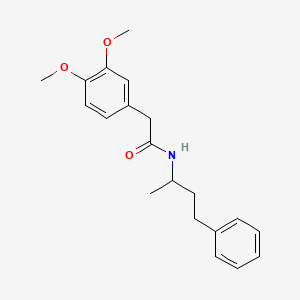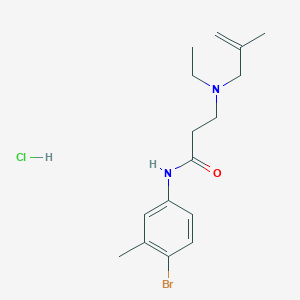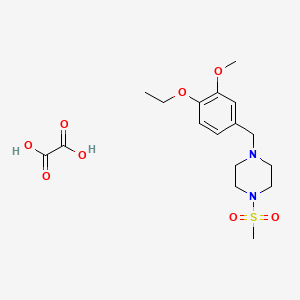
2-(3,4-dimethoxyphenyl)-N-(1-methyl-3-phenylpropyl)acetamide
Übersicht
Beschreibung
2-(3,4-dimethoxyphenyl)-N-(1-methyl-3-phenylpropyl)acetamide, also known as U-47700, is a synthetic opioid that has gained significant attention in recent years due to its potential for abuse and overdose. Despite its dangerous effects, this chemical has also been studied for its potential use in scientific research. In
Wirkmechanismus
2-(3,4-dimethoxyphenyl)-N-(1-methyl-3-phenylpropyl)acetamide acts on the mu-opioid receptor in the brain, which is responsible for mediating the effects of opioids. By binding to this receptor, this compound produces analgesia, sedation, and euphoria. However, this binding also leads to a number of dangerous side effects, including respiratory depression and overdose.
Biochemical and Physiological Effects
This compound has a number of biochemical and physiological effects, including analgesia, sedation, and euphoria. However, these effects are also accompanied by a number of dangerous side effects, including respiratory depression, cardiac arrest, and overdose. Additionally, this compound has been found to have a high potential for abuse and addiction, making it a dangerous substance to use.
Vorteile Und Einschränkungen Für Laborexperimente
2-(3,4-dimethoxyphenyl)-N-(1-methyl-3-phenylpropyl)acetamide has a number of advantages and limitations for lab experiments. One advantage is its potent analgesic effects, which make it useful for studying pain management. However, its dangerous side effects and potential for abuse make it difficult to use in a safe and ethical manner. Additionally, this compound has a short duration of action, which can make it difficult to study in certain experimental settings.
Zukünftige Richtungen
There are a number of future directions for research on 2-(3,4-dimethoxyphenyl)-N-(1-methyl-3-phenylpropyl)acetamide. One direction is to study its potential use in pain management, particularly for acute pain. Additionally, researchers could investigate the potential for developing safer and more effective opioid medications based on the structure of this compound. Finally, there is a need for further research into the dangers of this compound and its potential for abuse and overdose, in order to develop effective strategies for harm reduction and prevention.
Wissenschaftliche Forschungsanwendungen
2-(3,4-dimethoxyphenyl)-N-(1-methyl-3-phenylpropyl)acetamide has been studied for its potential use in scientific research, particularly in the field of pain management. This chemical has been found to have potent analgesic effects, similar to other opioids such as morphine and fentanyl. Additionally, this compound has been found to have a shorter duration of action than other opioids, making it potentially useful for certain types of pain management.
Eigenschaften
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-(4-phenylbutan-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3/c1-15(9-10-16-7-5-4-6-8-16)21-20(22)14-17-11-12-18(23-2)19(13-17)24-3/h4-8,11-13,15H,9-10,14H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJFBHIJUXRHZSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)CC2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49647096 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-ethoxy-N-{[(4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3940224.png)

![1-(1-naphthylmethyl)-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate](/img/structure/B3940233.png)
![2-(4-bromophenyl)-8-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine](/img/structure/B3940236.png)

![1-bicyclo[2.2.1]hept-2-yl-4-(2-naphthylsulfonyl)piperazine](/img/structure/B3940247.png)
![(2-furylmethyl){5-[4-(3-methylbenzoyl)-1-piperazinyl]-2-nitrophenyl}amine](/img/structure/B3940250.png)



![5-[4-(3-methylbenzoyl)-1-piperazinyl]-2-nitro-N-(1-phenylethyl)aniline](/img/structure/B3940298.png)
![4-chloro-2-({[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B3940313.png)

![isopropyl 2-{[3-(4-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate](/img/structure/B3940321.png)